
2-(Chlorodimethylsilyl)ethyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le butyrate de 2-(chlorodiméthylsilyl)éthyle est un composé organosilicié de formule moléculaire C8H17ClO2Si. Il s'agit d'un dérivé de l'acide butyrique contenant un groupe chlorodiméthylsilyle lié à la chaîne éthylique. Ce composé est connu pour sa réactivité et est utilisé dans divers procédés de synthèse chimique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du butyrate de 2-(chlorodiméthylsilyl)éthyle implique généralement la réaction de l'acide butyrique avec le chlorodiméthylsilane en présence d'un catalyseur. La réaction est effectuée sous atmosphère inerte pour empêcher l'humidité d'interférer avec le processus. Les conditions de réaction comprennent :
Température : Généralement autour de 25-30°C
Catalyseur : Souvent un acide de Lewis tel que le chlorure d'aluminium
Solvant : Solvants anhydres comme le toluène ou le dichlorométhane
Méthodes de production industrielle
À l'échelle industrielle, la production de butyrate de 2-(chlorodiméthylsilyl)éthyle suit des voies de synthèse similaires, mais avec des conditions optimisées pour un rendement et une pureté plus élevés. Le processus implique :
Réacteurs à grande échelle : Pour gérer les quantités en vrac
Systèmes à flux continu : Pour une production efficace
Étapes de purification : Y compris la distillation et la recristallisation pour assurer une haute pureté
Analyse Des Réactions Chimiques
Types de réactions
Le butyrate de 2-(chlorodiméthylsilyl)éthyle subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles.
Hydrolyse : Réagit avec l'eau pour former de l'acide butyrique et du chlorodiméthylsilane.
Oxydation et réduction : Peut être oxydé pour former des silanols correspondants ou réduit pour former des silanes.
Réactifs et conditions courants
Substitution : Réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Hydrolyse : Eau ou acides aqueux.
Oxydation : Agents oxydants comme le peroxyde d'hydrogène.
Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium.
Produits principaux
Substitution : Produit divers éthers silyliques substitués.
Hydrolyse : Produit de l'acide butyrique et du chlorodiméthylsilane.
Oxydation : Produit des silanols.
Réduction : Produit des silanes.
Applications de la recherche scientifique
Le butyrate de 2-(chlorodiméthylsilyl)éthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme groupe protecteur pour les alcools et les amines.
Biologie : Employé dans la modification de biomolécules à des fins de recherche.
Médecine : Étudié pour une utilisation potentielle dans les systèmes d'administration de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du butyrate de 2-(chlorodiméthylsilyl)éthyle implique sa réactivité avec les nucléophiles et les électrophiles. Le groupe chlorodiméthylsilyle peut subir une substitution nucléophile, ce qui en fait un intermédiaire polyvalent dans diverses réactions chimiques. Les cibles moléculaires comprennent les groupes hydroxyle et amino dans les molécules organiques, facilitant leur protection ou leur modification.
Applications De Recherche Scientifique
2-(Chlorodimethylsilyl)ethyl butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chlorodimethylsilyl)ethyl butyrate involves its reactivity with nucleophiles and electrophiles. The chlorodimethylsilyl group can undergo nucleophilic substitution, making it a versatile intermediate in various chemical reactions. The molecular targets include hydroxyl and amino groups in organic molecules, facilitating their protection or modification.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2-Bis(chlorodiméthylsilyl)éthane : Un autre composé organosilicié avec une réactivité similaire.
Chlorométhyl 2-éthylbutyrate : Un ester apparenté avec des groupes fonctionnels différents.
Unicité
Le butyrate de 2-(chlorodiméthylsilyl)éthyle est unique en raison de sa combinaison spécifique d'un ester butyrate et d'un groupe chlorodiméthylsilyle, qui confère une réactivité et des applications distinctes en synthèse et en recherche.
Propriétés
Formule moléculaire |
C8H17ClO2Si |
|---|---|
Poids moléculaire |
208.76 g/mol |
Nom IUPAC |
2-[chloro(dimethyl)silyl]ethyl butanoate |
InChI |
InChI=1S/C8H17ClO2Si/c1-4-5-8(10)11-6-7-12(2,3)9/h4-7H2,1-3H3 |
Clé InChI |
LYNNNLAEFZVVJP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


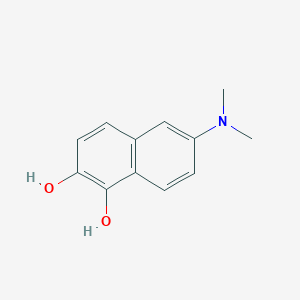


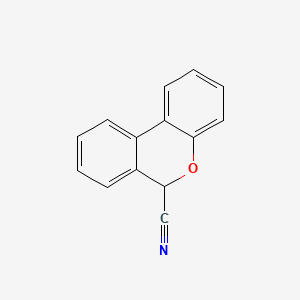

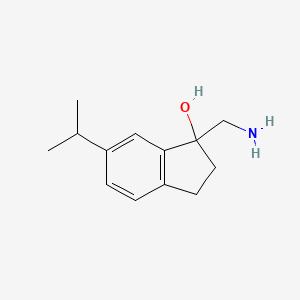
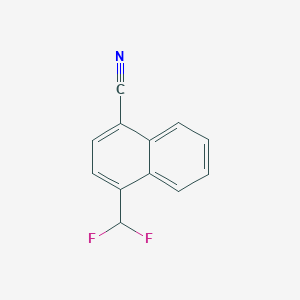

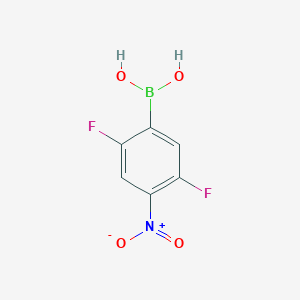
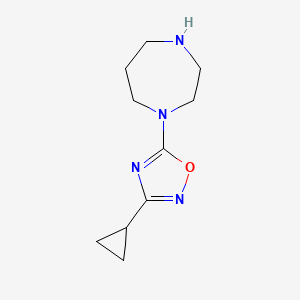

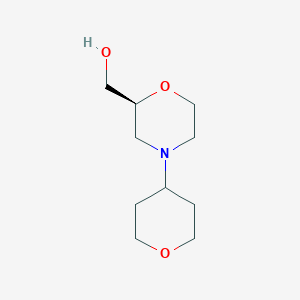
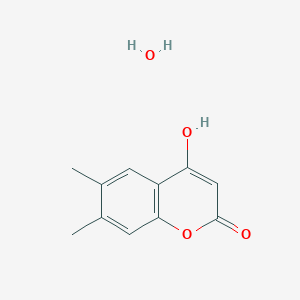
![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)
